4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Overview
Description
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring, a phenyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The phenyl group and benzenesulfonamide moiety are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
Benzenesulfonamide Derivatives: Compounds such as sulfamethoxazole.
Uniqueness
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is unique due to its combination of a 1,3,4-thiadiazole ring, a phenyl group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-23(28(25,26)17-10-6-3-7-11-17)13-16(15-8-4-2-5-9-15)12-18(24)21-19-22-20-14-27-19/h2-11,14,16H,12-13H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSRMUXYEQYKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CC(=O)NC1=NN=CS1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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